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Compound of Interest

Compound Name: 4-thiazol-2-yl-1H-indole

Cat. No.: B8400587 Get Quote

Executive Summary & Structural Logic
Thiazolyl-indoles are privileged scaffolds in drug discovery, often serving as kinase inhibitors

(e.g., CDK2, EGFR) or antimicrobial agents. Their MS analysis is defined by the interplay

between the electron-rich indole (an excess

-electron system) and the electron-deficient thiazole ring.

Unlike simple indoles, the thiazolyl-indole hybrid exhibits a distinct "bimodal" fragmentation

behavior:

Charge Localization: In Electrospray Ionization (ESI), the thiazole nitrogen (

, lone pair available) is the primary protonation site, being significantly more basic (

) than the indole nitrogen (

).

Isotopic Signature: The presence of Sulfur-34 provides a diagnostic

peak (

relative abundance), distinguishing it from oxazolyl- or bis-indole analogs.
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The following table contrasts the MS behavior of thiazolyl-indoles against key isosteres.

Table 1: Comparative MS/MS Profile of Indole Hybrids
Feature Thiazolyl-Indole Oxazolyl-Indole Bis-Indole

Primary Ionization (Thiazole-N) (Oxazole-N) (Delocalized)

Isotope Pattern
Distinct

(~4.4%)

Negligible Negligible

Ring Cleavage (RDA)
Retro-Diels-Alder on

Thiazole

Retro-Diels-Alder on

Oxazole
Rare / High Energy

Neutral Losses 27 (HCN), 44 (CS), 32

(S)
28 (CO), 27 (HCN) 27 (HCN)

Diagnostic Ion
Thirene cation or

Thio-ketene
Nitrile ylide Quinolinium ion

Stability
High (Aromatic

stabilization)

Moderate (Labile C-O

bond)
High

Mechanistic Deep Dive
A. The Thiazole "Shatter" Pathway
Upon Collision-Induced Dissociation (CID), the thiazole ring typically undergoes cleavage

before the indole ring.

Loss of HCN (

): Common in 2-substituted thiazoles.

Loss of CS (

): A high-energy pathway specific to sulfur heterocycles.

RDA Cleavage: The ring splits to yield a thio-ketene intermediate.
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B. The Indole "Expansion" Pathway
If the charge transfers to the indole moiety (common at high collision energies), the indole ring

undergoes:

HCN Elimination: Loss of

from the pyrrole ring.

Ring Expansion: Rearrangement to a quinolinium-like species (stable cation), often observed

as a base peak in alkyl-indoles.

Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for a generic 2-(indol-

3-yl)thiazole.

Key Mechanisms
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Caption: Competitive fragmentation pathways showing the energetic preference for Thiazole

ring cleavage (Red) prior to Indole core disruption (Green).

Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to maximize structural elucidation confidence.

Step 1: Sample Preparation
Solvent: Dissolve compound in Methanol/Water (1:1) + 0.1% Formic Acid.

Why: Methanol ensures solubility of the lipophilic indole; Formic acid ensures protonation

of the thiazole nitrogen.

Concentration: 1–10 µg/mL (avoid saturation to prevent dimer formation

).

Step 2: MS Source Conditions (ESI+)
Capillary Voltage: 3.0 – 3.5 kV.

Cone Voltage: 20–40 V.

Note: Higher cone voltages may induce "in-source fragmentation," mimicking the loss of

HCN. Keep low to preserve the molecular ion.

Source Temp: 120°C (prevent thermal degradation of labile linkers like hydrazones).

Step 3: Tandem MS (MS/MS) Strategy
Collision Energy (CE) Ramp: Acquire spectra at 15, 30, and 45 eV.

15 eV: Preserves the link between rings; confirms substituents.

30 eV: Triggers Thiazole RDA cleavage (Diagnostic).

45 eV: Triggers Indole shattering (Confirmation of core).
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Data Analysis: Look for the "34-Sulfur Shift." In the MS1 spectrum, verify the M+2 peak is ~4-

5% of the base peak. If <1%, the thiazole ring is likely absent or modified.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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